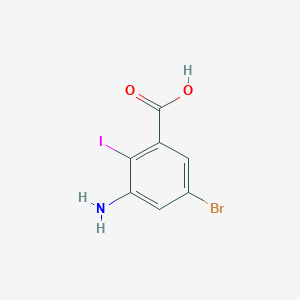

3-Amino-5-bromo-2-iodobenzoic acid

Description

Significance of Polyhalogenated Aminobenzoic Acid Scaffolds

Within the broader category of substituted benzoic acids, polyhalogenated aminobenzoic acids represent a particularly valuable scaffold. A molecular scaffold is the core structure of a molecule that dictates the spatial arrangement of its functional groups. mdpi.com The presence of multiple halogen atoms (polyhalogenation) in conjunction with an amino group on a benzoic acid framework imparts unique reactivity and functionality.

These scaffolds are of high interest for several reasons:

Diverse Reactivity: The different halogens (e.g., bromine, iodine) exhibit distinct reactivities in various chemical reactions, such as cross-coupling reactions, allowing for selective modifications at specific points on the molecule.

Modulation of Physicochemical Properties: The number, type, and position of halogen atoms can be systematically varied to fine-tune properties like lipophilicity, acidity, and metabolic stability.

Biological Activity: Polyhalogenated scaffolds are often found in molecules with significant biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net The halogens can enhance binding to biological targets and influence the compound's pharmacokinetic profile.

The strategic use of polyhalogenated aminobenzoic acid scaffolds enables the construction of complex molecular architectures and the exploration of new chemical space in drug discovery and materials science. mdpi.com

Overview of the Chemical Landscape of 3-Amino-5-bromo-2-iodobenzoic Acid

This compound is a prime example of a polyhalogenated aminobenzoic acid. Its structure features a benzoic acid core with three different substituents: an amino group at position 3, a bromine atom at position 5, and an iodine atom at position 2. This specific arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1341669-43-9 |

| Molecular Formula | C7H5BrINO2 |

| Molecular Weight | 341.93 g/mol |

| Appearance | Not specified, though related compounds are often off-white to light yellow powders. nbinno.com |

| SMILES Code | O=C(O)C1=CC(Br)=CC(N)=C1I |

Data sourced from BLD Pharm bldpharm.com

The presence of three distinct functional groups on the benzene (B151609) ring offers multiple sites for chemical modification. The amino group can undergo reactions such as acylation and oxidation, while the carboxylic acid group can be converted into esters or amides. nih.gov The bromine and iodine atoms are particularly significant as they can participate in a variety of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in many of these reactions allows for selective, stepwise modifications of the molecule.

Rationale for Advanced Academic Investigation

The unique structural features of this compound provide a strong rationale for its continued investigation in academic and industrial research settings. The compound serves as a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The key motivations for its study include:

Drug Discovery: Its scaffold is a valuable starting point for the development of novel therapeutic agents. The ability to selectively functionalize the molecule at multiple positions allows for the creation of libraries of compounds for screening against various biological targets. nih.govchemimpex.com

Organic Synthesis Methodology: The distinct reactivity of the bromo and iodo substituents makes this compound an excellent model system for developing and optimizing new synthetic methods, particularly in the field of transition-metal-catalyzed cross-coupling reactions.

Materials Science: The incorporation of this and similar halogenated building blocks can lead to the development of advanced materials, such as polymers and coatings, with enhanced properties. chemimpex.com

The demand for functionalized chemical intermediates for creating novel compounds with desired biological and material properties continues to drive the academic and industrial interest in this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrINO2 |

|---|---|

Molecular Weight |

341.93 g/mol |

IUPAC Name |

3-amino-5-bromo-2-iodobenzoic acid |

InChI |

InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |

InChI Key |

MOHUAFZZHSEJFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)N)Br |

Origin of Product |

United States |

Synthetic Access Strategies and Methodological Advancements

Precursor Synthesis and Halogenation Pathways

The construction of 3-amino-5-bromo-2-iodobenzoic acid typically proceeds through a sequence of halogenation reactions on an aminobenzoic acid precursor. The order of these reactions is critical for achieving the desired substitution pattern due to the electronic influence of the amino and carboxylic acid groups.

Bromination Methodologies

The introduction of a bromine atom at the C-5 position of a 3-aminobenzoic acid framework is a key step. The amino group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Therefore, both groups direct incoming electrophiles to the C-5 position (para to the amino group and meta to the carboxyl group), making this a synthetically feasible transformation.

Direct bromination involves the treatment of an aromatic substrate with molecular bromine or other bromine-releasing reagents. For a precursor like 3-aminobenzoic acid, direct exposure to bromine can lead to the desired product, although polysubstitution is a common side reaction.

One established method involves dissolving the aminobenzoic acid in a medium like glacial acetic acid and adding bromine, often with a catalyst such as zinc dust and iodine. jcsp.org.pk The mixture is typically heated to drive the reaction to completion. jcsp.org.pk Another approach uses bromine vapor drawn through a cooled aqueous solution of the aminobenzoic acid in the presence of a strong acid like hydrochloric acid. orgsyn.org This method can result in the precipitation of the brominated product over several hours. orgsyn.org In some cases, the reaction between p-aminobenzoic acid and bromine water proceeds readily, suggesting that for activated rings, harsh conditions are not always necessary. doubtnut.com However, the high reactivity of the amino group can lead to the formation of tribromo derivatives. acs.org

Table 1: Direct Bromination Methods

| Substrate Example | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| m-Aminobenzoic acid | Bromine vapor, HCl(aq) | Ice bath, ~3 hours | 3-Amino-2,4,6-tribromobenzoic acid | orgsyn.org |

| Aromatic Compounds | Bromine, Acetic acid, Zinc dust, Iodine | Heating on steam bath, 5 hours | Brominated aromatics | jcsp.org.pk |

| Anthranilic acid | Bromine, Acetic acid | 15 °С, 1 hour | Mixture of 2-amino-5-bromobenzoic acid and 2-amino-3,5-dibromobenzoic acid | beilstein-journals.org |

Achieving high regioselectivity is crucial to maximize the yield of the desired isomer and simplify purification. This often involves the use of specific brominating agents or catalysts that can control the position of electrophilic attack. N-Bromosuccinimide (NBS) is a common reagent used for selective bromination of activated aromatic systems, often providing a practical method for synthesizing mono- and di-bromo compounds without the need for strong acids or metal catalysts. mdpi.comwku.edu

One technique for controlled bromination involves using nascent bromine generated in situ. acs.org For example, a solution containing potassium bromide and potassium bromate (B103136) in a specific molar ratio can be used. acs.org Upon acidification, this mixture liberates a precise amount of bromine, which can then react with the substrate. acs.org This method was successfully used to synthesize 3,5-dibrom-2-aminobenzoic acid from anthranilic acid, demonstrating control over the degree of bromination. acs.org The choice of solvent can also significantly influence regioselectivity; for instance, using acetonitrile (B52724) with NBS can afford high para-selectivity in the bromination of electron-rich aromatic molecules. wku.edu Such methods are critical for preventing over-bromination and ensuring the bromine atom is installed at the correct position. mdpi.com

Iodination Methodologies

Following bromination, the next critical step is the introduction of an iodine atom at the C-2 position of the 3-amino-5-bromobenzoic acid intermediate. The strong ortho-directing influence of the C-3 amino group facilitates this transformation.

Direct iodination of activated aromatic rings can be achieved using molecular iodine (I₂), typically in the presence of an oxidizing agent. google.com The oxidizing agent, such as hydrogen peroxide or iodic acid, converts I₂ into a more potent electrophilic iodine species. google.com This approach is advantageous as it can lead to high yields and purity, with water often being the only significant by-product, which simplifies downstream processing. google.com

For the synthesis of related compounds like 2-amino-5-iodobenzoic acid, a patented method describes the reaction of 2-aminobenzoic acid with molecular iodine in a liquid phase with hydrogen peroxide as the oxidant. This process is noted for its efficient iodine consumption and high selectivity. A similar strategy could be applied to 3-amino-5-bromobenzoic acid, where the activating amino group would direct the incoming electrophilic iodine to the ortho C-2 position. google.com

Table 2: Direct Iodination with Molecular Iodine

| Substrate Example | Reagents & Conditions | Yield | Notes | Source |

|---|---|---|---|---|

| 2-Aminobenzoic acid | I₂, KOH, aqueous solution | ~72.2% | Traditional method; half of the iodine is wasted as KI. | |

| 2-Aminobenzoic acid | I₂, H₂O₂, Acetic acid | High | Improved method with efficient iodine use and high purity. | beilstein-journals.org |

| 3,5-Disubstituted anilines | I₂, Oxidizing agent | High | General method for poly-iodination of activated rings. | google.com |

The Sandmeyer reaction is a powerful and widely used method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate. nih.govwikipedia.org This transformation is typically carried out by treating the amine with a nitrite (B80452) source (like sodium nitrite, NaNO₂) in the presence of a strong acid to form the diazonium salt, which is then decomposed with a copper(I) halide or, in the case of iodination, often just a potassium iodide (KI) solution. wikipedia.orgscirp.orgchemicalbook.com

In the context of synthesizing this compound, this reaction could be envisioned as starting from a precursor like 2,3-diamino-5-bromobenzoic acid. The 2-amino group could be selectively diazotized and subsequently replaced by iodine using potassium iodide. organic-chemistry.org A general procedure involves dissolving the amino precursor in an acidic solution, cooling it to around 0°C, and adding sodium nitrite solution dropwise to form the diazonium salt. chemicalbook.comgoogle.com A solution of potassium iodide is then added, and the mixture is often warmed to drive the displacement of the diazonium group with iodide, leading to the formation of the aryl iodide. nih.govchemicalbook.com This method provides a reliable route to aryl iodides that may not be accessible through direct iodination. organic-chemistry.org For instance, 5-bromo-2-iodobenzoic acid is synthesized from 2-amino-5-bromobenzoic acid using a Sandmeyer reaction with a reported yield of 87%. chemicalbook.comnbinno.com

Ortho-Iodination Mechanisms

The introduction of an iodine atom at the position ortho to a carboxylic acid group is a critical transformation in the synthesis of 2-iodobenzoic acid derivatives. This is typically achieved through directed C-H activation, where the carboxyl group anchors a metal catalyst, guiding the iodinating agent to the adjacent C-H bond.

Several transition metals, including iridium and palladium, have been shown to effectively catalyze this reaction. acs.orgd-nb.info For instance, an iridium-based catalyst can operate through an Ir(III)/Ir(V) catalytic cycle. acs.orgdiva-portal.org The mechanism involves an initial C-H metalation step, which is often rate-limiting, followed by an iodination event. acs.org The unique properties of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be crucial, enabling the reaction to proceed under mild conditions without the need for additional bases or additives. acs.orgresearchgate.net

In palladium-catalyzed systems, the mechanism is proposed to proceed via a Pd(II)/Pd(IV) cycle. researchgate.net The carboxylic acid directs the Pd(II) catalyst to the ortho position, forming a palladacycle intermediate. This intermediate is then oxidized by an iodine source to a Pd(IV) species, which subsequently undergoes reductive elimination to yield the ortho-iodinated benzoic acid and regenerate the Pd(II) catalyst. researchgate.net The choice of iodinating agent is critical; while reagents like N-iodosuccinimide (NIS) are common, recent advancements have enabled the use of molecular iodine (I₂) as the sole oxidant, enhancing the practicality and atom economy of the process. nih.gov

Palladium-Catalyzed Iodination Approaches

Palladium catalysis offers a powerful and versatile toolkit for the iodination of aromatic rings, including benzoic acid derivatives. nih.gov Pioneering work demonstrated the feasibility of ortho-C-H iodination using Pd(OAc)₂ in the presence of a hypervalent iodine reagent, although these conditions were often harsh, requiring high temperatures. diva-portal.org

More contemporary methods have focused on improving efficiency, selectivity, and functional group tolerance under milder conditions. One significant advancement is the development of palladium-catalyzed decarbonylative iodination. smolecule.comnih.gov This approach transforms the carboxylic acid itself into an iodo group. The reaction typically involves in-situ activation of the carboxylic acid to an acid chloride, followed by a palladium-catalyzed sequence using a specific ligand, such as Xantphos, and an iodine source like 1-iodobutane. nih.gov This method is notable for its broad applicability, even with complex, drug-like molecules. nih.gov

Another key strategy involves the direct C-H iodination using palladium catalysts with molecular iodine (I₂) as the oxidant. nih.gov This approach avoids the need for expensive or highly reactive iodinating agents. By employing a directing group, such as a weakly coordinating amide, the palladium catalyst can selectively activate and iodinate the ortho-C-H bond. This method has proven effective for a wide range of substrates, including those containing heterocycles that are often incompatible with other C-H activation techniques. nih.gov

| Catalyst System | Iodine Source | Key Features | References |

| Pd(OAc)₂ | IOAc | Pioneering method for ortho-C-H iodination. | diva-portal.org |

| Pd/Xantphos | 1-Iodobutane | Decarbonylative iodination; converts -COOH to -I. | smolecule.comnih.gov |

| Pd(OAc)₂ | Molecular Iodine (I₂) | Direct C-H iodination with a simple oxidant. | nih.gov |

Amination and Carboxylation Routes

Introduction of Amino Group

The introduction of an amino functional group (-NH₂) onto an aromatic ring is a fundamental transformation in organic synthesis. iloencyclopaedia.org Aromatic amines, or anilines, are precursors to a vast array of chemicals, including dyes and pharmaceuticals. numberanalytics.comwikipedia.org

A prevalent and traditional method for installing an amino group on an aromatic ring is through the nitration of the aromatic compound, followed by the reduction of the resulting nitro group. chemistrytalk.org This two-step process is robust and widely applicable.

Modern synthetic chemistry has also provided more direct methods. Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools. smolecule.com These cross-coupling reactions use palladium or copper catalysts to form a carbon-nitrogen bond between an aryl halide and an amine source, often under significantly milder conditions than classical methods. smolecule.com Another approach is nucleophilic aromatic substitution, where a leaving group on an electron-deficient aromatic ring is displaced by an amine. numberanalytics.com

| Method | Description | Typical Reagents | References |

| Nitration & Reduction | A two-step sequence where a nitro group is first introduced and then reduced to an amine. | HNO₃/H₂SO₄, then Fe/HCl or H₂/Pd | chemistrytalk.orgyoutube.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form a C-N bond. | Pd catalyst, phosphine (B1218219) ligand, base, amine source. | smolecule.com |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on an activated aromatic ring by an amine. | Electron-withdrawing groups on the ring, amine. | numberanalytics.com |

Carboxylic Acid Functionalization

The installation of a carboxylic acid (-COOH) group onto an aromatic ring can be accomplished through several reliable synthetic routes. One of the most common methods is the oxidation of an alkyl group, typically a methyl group, attached to the aromatic ring. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this transformation.

Another powerful strategy involves the carboxylation of an organometallic intermediate. This can be achieved by first converting an aryl halide into a Grignard reagent or an organolithium species, which is then reacted with carbon dioxide (CO₂), followed by an acidic workup to yield the benzoic acid derivative. More recently, methods involving the electrochemical reduction of an aryl halide to generate an aryl radical, which then reacts with CO₂, have been developed as a sustainable alternative. acs.org These methods offer pathways to carboxylic acids from readily available aryl halide precursors. acs.orgacs.org

Multi-Step Synthetic Sequences

Sequential Halogenation and Functional Group Interconversion

The synthesis of a polysubstituted aromatic compound like this compound requires a carefully orchestrated sequence of reactions to ensure the correct regiochemistry. The directing effects of the substituents already present on the ring dictate the position of incoming groups.

A plausible synthetic route would involve sequential halogenation and functional group interconversions, likely starting from a simpler, commercially available precursor such as 3-aminobenzoic acid. The synthetic logic is as follows:

Bromination: Starting with 3-aminobenzoic acid, the first halogenation would likely be bromination. The amino group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. The activating effect of the amino group would dominate, directing the bromine atom to the position para to it, which is C-5. This step would yield 3-amino-5-bromobenzoic acid.

Iodination: The subsequent iodination must occur at the C-2 position. At this stage, the molecule contains an ortho-, para-directing amino group and a meta-directing carboxyl group. Crucially, the C-2 position is ortho to both the amino and the carboxyl groups. Utilizing an ortho-iodination protocol directed by the carboxylic acid group would be an effective strategy to install the iodine at the desired C-2 position, completing the synthesis of this compound. d-nb.inforesearchgate.net

This sequence leverages the inherent directing properties of the functional groups to build the complex substitution pattern in a controlled manner. An alternative, though potentially more complex, route could involve starting with a different isomer and using functional group interconversion, such as a Sandmeyer reaction on an amino precursor, to install one of the halogens. chemicalbook.com However, the sequential halogenation of 3-aminobenzoic acid represents a more direct and regiochemically controlled approach.

Convergent Synthesis Approaches

For a molecule such as this compound, a hypothetical convergent synthesis could involve the coupling of two or more pre-functionalized aromatic fragments. For instance, one strategy might involve a cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. bibliomed.org

A plausible, though not explicitly documented, convergent route could be the coupling of a suitably protected aminoboronic acid derivative with a dihalogenated benzoic acid ester. The challenge in such an approach lies in the chemoselective coupling at a specific position on the dihalogenated ring. Modern catalysis, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has shown remarkable success in controlling site-selectivity in the functionalization of polyhalogenated arenes. nih.gov

While the literature more commonly describes linear approaches for similar compounds, such as the synthesis of 5-Bromo-2-iodobenzoic acid from 2-Amino-5-bromobenzoic acid via a Sandmeyer-type reaction chemicalbook.comnbinno.com, the principles of convergent synthesis remain a guiding strategy for designing more efficient and versatile routes to complex halogenated aromatics. Research into the synthesis of related compounds, such as 6-bromo-2-arylindoles, has started from 2-iodobenzoic acid, which is first brominated and then subjected to further transformations, highlighting the strategic, step-wise introduction of functionalities. researchgate.net

Control of Regioselectivity in Polyhalogenation

Achieving the precise substitution pattern in this compound—with an amino group at C3, a bromine atom at C5, and an iodine atom at C2 relative to the carboxylic acid—is a significant challenge in regioselectivity. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of subsequent functionalization. The amino group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these electronic influences, along with steric factors, governs the outcome of halogenation reactions.

The development of methods to control site-selectivity in C–H functionalization is a key area of research. rsc.org Directing groups are commonly employed to guide halogenation to a specific position. rsc.org For benzoic acids, the carboxyl group itself can act as a directing group, often facilitating ortho-halogenation. However, achieving substitution patterns that run counter to the inherent electronic biases of the substrate requires specialized methods.

Recent advancements have provided powerful tools for achieving otherwise difficult regioselectivities. For example, palladium-catalyzed reactions have been developed for the meta-C–H bromination of aniline (B41778) and benzoic acid derivatives, overcoming the typical ortho/para selectivity of electrophilic bromination on anilines. rsc.orgnih.gov

The table below summarizes various approaches to achieve regioselective halogenation on substituted aromatic rings, which are pertinent to the synthesis of polyhalogenated benzoic acids.

| Method | Reagent/Catalyst System | Substrate Type | Observed Regioselectivity | Key Findings & Reference |

| Electrophilic Bromination | CuBr₂/Oxone | Aromatic Amines | High para-selectivity for mono-bromination. Multi-bromination can be controlled by reaction conditions. researchgate.net | The CuBr₂/Oxone system provides a facile and mild method for regioselective bromination. researchgate.net |

| Directed C-H Halogenation | Palladium(II) catalyst with directing groups (amides, carboxylic acids) | Benzamide and Benzoic Acid Derivatives | Ortho-C-H halogenation is commonly achieved through the formation of a metal-chelated intermediate. rsc.org | Directing groups are a powerful strategy for controlling site-selectivity in C-H functionalization. rsc.org |

| Catalyst-Controlled Halogenation | Pd(OAc)₂ with N-Ac-Gly-OH ligand and N-bromophthalimide (NBP) | Aniline and Benzoic Acid Derivatives | Unprecedented meta-C-H bromination, overriding the natural ortho/para directing effect of the amine group. rsc.orgnih.gov | The addition of specific ligands and acid additives is crucial for achieving meta-selectivity. rsc.orgnih.gov |

| Solid-Support Mediated Halogenation | Bromine over Zeolite NaY | Toluene (B28343) | High para-selectivity (98% yield of 4-bromotoluene). cardiff.ac.uk | Zeolites can significantly enhance para-selectivity in the halogenation of simple aromatics by influencing the reaction environment. cardiff.ac.uk |

| Decarboxylative Halogenation | Not specified for this exact transformation | Benzoic Acid Derivatives | This method allows for the introduction of a halogen at the position formerly occupied by the carboxyl group, providing access to isomers not easily obtained by direct halogenation. acs.org | A useful alternative for obtaining specific regioisomers by leveraging the position of a carboxyl group that is later removed. acs.org |

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in Applying these principles to the synthesis of this compound involves considering alternative reagents, solvents, and energy sources to minimize environmental impact. ijnc.ir

Traditional halogenation methods often employ elemental halogens like Br₂ and harsh acids, which pose significant safety and environmental hazards. Green chemistry offers several more benign alternatives.

Green Halogenation Reagents: Systems like oxone-halide combinations provide an environmentally friendly way to generate the active halogenating species in situ, avoiding the direct use of hazardous halogens. researchgate.net These methods have been shown to be efficient for the regioselective halogenation of various aromatic compounds. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are alternative energy sources that can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. kahedu.edu.inmdpi.com Microwave-assisted synthesis of heterocyclic compounds has demonstrated benefits such as remarkably short reaction times and high product yields. mdpi.com

Sustainable Solvents and Catalysis: Replacing volatile organic solvents (VOCs) with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions, is a cornerstone of green chemistry. ijnc.irmdpi.com Furthermore, the use of catalysts—whether homogeneous, heterogeneous, or biocatalytic—is central to developing sustainable synthetic routes by enabling reactions to proceed with higher atom economy and under milder conditions. ijnc.irmdpi.com Electrochemical synthesis is another promising green approach, as it can eliminate the need for chemical oxidants or reductants by using electricity to drive the reaction. ijnc.irresearchgate.net

The following table compares traditional synthetic methods with potential green alternatives relevant to the synthesis of halogenated aromatic compounds.

| Synthetic Aspect | Traditional Approach | Green Chemistry Alternative | Benefits of Green Approach & Reference |

| Halogenating Agent | Elemental Bromine (Br₂) or Iodine (I₂) | Oxone-halide systems (e.g., Oxone/NaCl) researchgate.net, N-Halosuccinimides (NXS) researchgate.net | Reduced hazard, in-situ generation of halogenating species, milder conditions. researchgate.netresearchgate.net |

| Solvent | Chlorinated hydrocarbons (e.g., CCl₄, DCM), DMF | Water kahedu.edu.in, Ethanol researchgate.net, Polyethylene Glycol (PEG) researchgate.net, Ionic Liquids, or solvent-free conditions mdpi.com | Reduced toxicity and environmental impact, improved safety, potential for easier product separation. researchgate.netkahedu.edu.inresearchgate.netmdpi.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation kahedu.edu.inmdpi.com, Ultrasound ijnc.ir | Faster reactions, reduced energy consumption, often higher yields. kahedu.edu.inijnc.irmdpi.com |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃, FeBr₃) | Reusable solid catalysts (e.g., zeolites) cardiff.ac.uk, Palladium catalysts rsc.orgrsc.org, Biocatalysts (enzymes) mdpi.com | Catalyst recyclability, higher selectivity, milder reaction conditions, reduced waste. rsc.orgrsc.orgcardiff.ac.ukmdpi.com |

| Process Type | Batch processing | Continuous flow chemistry nbinno.com | Improved safety and control, easier scalability, potential for higher efficiency. nbinno.com |

By integrating these green chemistry principles, the synthesis of this compound and other fine chemicals can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Transformation Pathways

Halogen-Specific Reactivity

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature of this molecule's chemistry. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), compared to the C-Br bond. This selectivity allows for sequential, site-specific cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Amino-5-bromo-2-iodobenzoic acid is an excellent substrate for these reactions due to its dual halogenation.

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds. Studies have shown that the Suzuki-Miyaura coupling can be effectively performed on solid supports, which is advantageous for the synthesis of combinatorial libraries. collectionscanada.gc.caresearchgate.net For instance, the coupling of arylboronic acids with resin-bound halobenzoic acids, such as derivatives of this compound, proceeds under mild conditions. collectionscanada.gc.caresearchgate.net The reaction is compatible with a variety of functional groups and allows for the synthesis of diverse biaryl and heterobiaryl structures. collectionscanada.gc.ca The use of water-soluble ligands can facilitate these couplings in aqueous media, enhancing the "green" credentials of the process. acs.orgnih.gov

Table 1: Suzuki-Miyaura Coupling of Halogenated Benzoic Acids

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Resin-bound 2-iodobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 |

| Resin-bound 2-bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | - |

| 3-Iodobenzoic acid | [¹⁸F]4-Fluorophenylboronic acid | (L3)₂Pd(OAc)₂ | - | pH 8 Buffer | 87 |

| 4-Iodobenzoic acid | [¹⁸F]4-Fluorophenylboronic acid | (L3)₂Pd(OAc)₂ | - | pH 8 Buffer | 83 |

Data sourced from multiple studies and may not represent direct comparisons under identical conditions.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. In the case of dihalogenated substrates like this compound, the reaction can be performed selectively at the more reactive C-I bond. researchgate.net This allows for the synthesis of 2-alkynyl-3-amino-5-bromobenzoic acid derivatives. Subsequent coupling at the C-Br bond can then be achieved to introduce a second, potentially different, alkynyl group. researchgate.net Research has demonstrated that Sonogashira couplings can be carried out in water, avoiding the need for protecting groups on the carboxylic acid moiety. arkat-usa.orgresearchgate.net Aryl iodides consistently show higher reactivity and yields compared to their aryl bromide counterparts in these aqueous, protecting-group-free conditions. arkat-usa.orgresearchgate.net For example, the coupling of 3-amino-5-iodobenzoic acid with phenylacetylene (B144264) gives a higher yield than the corresponding reaction with 3-amino-5-bromobenzoic acid. arkat-usa.orgresearchgate.net

Table 2: Protecting-Group-Free Sonogashira Coupling in Water arkat-usa.orgresearchgate.net

| Aryl Halide | Coupling Partner | Catalyst System | Base | Yield (%) |

| 3-Amino-5-iodobenzoic acid | Phenylacetylene | Pd(OAc)₂/TPPTS-CuI | K₂CO₃ | 81 |

| 3-Amino-5-bromobenzoic acid | Phenylacetylene | Pd(OAc)₂/TPPTS-CuI | K₂CO₃ | 76 |

| 3-Iodo-5-nitrobenzoic acid | Phenylacetylene | Pd(OAc)₂/TPPTS-CuI | K₂CO₃ | 90 |

| 3-Bromo-5-nitrobenzoic acid | Phenylacetylene | Pd(OAc)₂/TPPTS-CuI | K₂CO₃ | 85 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org For substrates like this compound, this reaction offers a direct route to synthesize various N-aryl or N-heteroaryl derivatives. The choice of palladium catalyst and ligand is crucial for achieving high yields and regioselectivity. For instance, using a palladium acetate (B1210297)/Xantphos catalyst system with cesium carbonate as the base in toluene (B28343) has been shown to be effective for the amination of 3-amino-2-bromobenzoic acid, achieving a high conversion rate and isolated yield.

Table 3: Buchwald-Hartwig Amination of 3-Amino-2-bromobenzoic acid

| Substrate | Catalyst System | Base | Solvent | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) |

| 3-Amino-2-bromobenzoic acid | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100°C | 6 | 98 | 85 |

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be applied to this compound to introduce vinyl groups onto the aromatic ring. Similar to other palladium-catalyzed reactions, the Heck coupling is expected to proceed selectively at the more reactive C-I bond. This method has been utilized in the regioselective synthesis of complex molecules. chemicalbook.com

The mechanism of palladium-catalyzed arylation reactions generally involves a catalytic cycle that includes several key steps. organic-chemistry.org The cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. researchgate.netnih.gov This is followed by coordination of the coupling partner (e.g., an organoboron compound in Suzuki coupling, an amine in Buchwald-Hartwig amination, or an alkene in Heck coupling). researchgate.netnih.gov The subsequent step is typically transmetalation (for Suzuki) or migratory insertion (for Heck), leading to a new Pd(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.netnih.gov In the context of this compound, the presence of the ortho-amino and carboxylic acid groups can influence the reaction mechanism, potentially through chelation effects or by altering the electronic properties of the aryl halide. researchgate.netnih.gov For C-H arylation reactions, a Pd(II)/Pd(IV) catalytic cycle is often proposed. researchgate.netnih.govmdpi.com

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The presence of two different halogen atoms, bromine and iodine, on the aromatic ring of this compound invites exploration into selective nucleophilic aromatic substitution (SNAr) reactions. The feasibility of SNAr is significantly influenced by the electronic nature of the aromatic ring and the inherent reactivity of the carbon-halogen bonds. In polyhalogenated aromatic compounds, the position of substitution is often directed by the most activating and electron-withdrawing substituents.

The order of leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I. researchgate.net However, the regioselectivity of SNAr on polyhalogenated arenes can be complex, with the outcome influenced by the nature of the nucleophile and the specific substitution pattern of the aromatic ring. researchgate.netescholarship.org For instance, in reactions of polyfluorobromobenzenes, fluoride (B91410) can act as the leaving group despite being less thermodynamically favorable, indicating that the reaction products are determined early in the potential energy surface. researchgate.net

In the case of this compound, the amino and carboxylate groups, being electron-donating and electron-withdrawing (as a meta-director) respectively, modulate the electrophilicity of the carbon atoms attached to the halogens. While direct experimental data on SNAr reactions for this specific molecule is limited in the provided context, general principles suggest that the carbon attached to the iodine, being ortho to the electron-withdrawing carboxylic acid and para to the electron-donating amino group, would have its reactivity influenced by both. Conversely, the carbon-bromine bond is meta to the carboxylic acid and ortho to the amino group. Quantum mechanical analysis of similar polyhalogenated systems has shown that differences in LUMO lobe accessibility can be used to predict the site of nucleophilic attack. wuxiapptec.comwuxiapptec.com

Catalysis can also play a crucial role in activating otherwise unreactive aryl halides towards SNAr. Metal complexes, by withdrawing electron density from the aromatic ring, can enhance the rate of substitution. acsgcipr.org

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of this compound, the carboxylic acid group is a potent directing group for lithiation at the ortho position. organic-chemistry.orgacs.orgresearchgate.netrsc.orgdntb.gov.ua Treatment of unprotected benzoic acids with strong bases like s-butyllithium in the presence of TMEDA typically results in deprotonation at the position ortho to the carboxylate. organic-chemistry.orgacs.orgresearchgate.netrsc.org

For this compound, the position ortho to the carboxylic acid is substituted with an iodine atom. Therefore, instead of direct deprotonation, a halogen-metal exchange is a more likely pathway. The relative directing ability of the functional groups present on the ring (carboxylate, amino, bromo, and iodo) would determine the site of metalation. The carboxylic acid group is considered to have an intermediate capacity in directing metalation compared to other functional groups. researchgate.netrsc.org In 2,4-dihalogenated benzoic acids, hydrogen-metal exchange has been observed at the position flanked by both halogen substituents. researchgate.netrsc.org Given the substitution pattern of this compound, the most acidic proton available for direct lithiation would be at the C6 position, which is ortho to the amino group and meta to the carboxylic acid. However, the presence of the ortho-iodo substituent makes a lithium-iodine exchange a highly probable event, leading to a lithiated species at the C2 position. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at this position.

Amino Group Reactivity

Amidation and Sulfonamidation Reactions

The amino group of this compound can readily undergo amidation and sulfonamidation reactions. Amidation can be achieved through various methods, including the use of boric acid as a catalyst for the condensation of aromatic amines with benzoic acids. researchgate.netasianpubs.org Other modern methods for direct amidation of carboxylic acids and amines utilize boronic acid catalysts or proceed via potassium acyltrifluoroborates. organic-chemistry.org Palladium-catalyzed aminocarbonylation of aryl halides also represents a viable route to amides. researchgate.net

Sulfonamidation of the amino group can be accomplished using sulfonyl chlorides. The reactivity of the amino group in such reactions can be influenced by steric hindrance from the adjacent bulky iodine atom. However, efficient methods for the sulfonamidation of sterically hindered anilines have been developed, often employing catalysts like indium or copper. organic-chemistry.org Nickel-catalyzed cross-coupling reactions of aryl halides with sulfonamides have also been reported and are tolerant of a wide range of functional groups. researchgate.netacs.org

| Reaction Type | Reagents/Catalysts | Key Features |

| Amidation | Boric acid | Catalytic, mild conditions. researchgate.netasianpubs.org |

| Amidation | Boronic acid derivatives | Highly active catalysts for direct amidation at room temperature. organic-chemistry.org |

| Amidation | Potassium acyltrifluoroborates | Promoted by chlorinating agents in water. organic-chemistry.org |

| Sulfonamidation | Indium catalysts | Effective for less nucleophilic and sterically hindered anilines. organic-chemistry.org |

| Sulfonamidation | Copper catalysts | Used in C-S bond formation, adaptable for sulfonamides. nih.govbeilstein-journals.org |

| Sulfonamidation | Nickel catalysts | Efficient for cross-coupling of aryl halides with sulfonamides. researchgate.netacs.org |

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization. This reaction is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions, to introduce a wide range of substituents.

The presence of a benzoic acid derivative can make the corresponding diazonium salt potentially explosive, necessitating careful handling or in situ functionalization. nih.govacs.org Iron-mediated nitrate (B79036) reduction offers a safer alternative for the in situ generation of diazonium salts from anilines, which can then be used in subsequent reactions like deaminative sulfonylation and fluorination. nih.govacs.org Diazonium salts derived from anilines have been successfully employed in radical aryl-aryl coupling reactions and Sandmeyer iodination reactions, even when generated in dilute aqueous solutions. acs.org The diazotization of 2-iodoanilines and their subsequent use in the formation of triazenes for the synthesis of cinnolines has also been demonstrated. researchgate.net

Oxidation of the Amino Group (e.g., to Nitro or Nitroso derivatives)

The amino group of this compound can be oxidized to a nitro or nitroso group. The oxidation of anilines to nitroarenes is a valuable transformation in organic synthesis. nih.gov Various oxidizing agents and catalytic systems have been developed for this purpose. For instance, sodium perborate (B1237305) in acetic acid can oxidize anilines bearing electron-withdrawing groups to the corresponding nitro derivatives. mdpi.com A base-mediated approach using hydrogen peroxide as the oxidant allows for the selective oxidation of anilines to either azoxybenzenes or nitroaromatics by adjusting the base strength. nih.gov

Organocatalytic methods, such as those employing 2,2,2-trifluoroacetophenone (B138007) or acetonitrile (B52724) in the presence of hydrogen peroxide, provide environmentally friendly routes to nitro compounds from anilines. rsc.orgresearchgate.net The oxidation of substituted anilines with peroxybenzoic acid can lead to the formation of nitroso compounds. rsc.org Rhodium-catalyzed oxidation with tert-butyl hydroperoxide is another effective method for converting anilines to nitroarenes. mdpi.com

| Oxidation Product | Reagent/Catalyst | Conditions |

| Nitroarene | Sodium perborate/Acetic acid | 50–55 °C |

| Nitroaromatic | H₂O₂/NaOMe | Room temperature |

| Nitro compound | MeCN/H₂O₂ | - |

| Nitroso compound | Peroxybenzoic acid/Chloroform | - |

| Nitroarene | Rh₂(cap)₄/TBHP | 40 °C |

Formation of Nitrogen-Containing Heterocycles

This compound is an anthranilic acid derivative, a key starting material for the synthesis of a variety of nitrogen-containing heterocycles, most notably quinazolinones. arabjchem.orgijarsct.co.innih.govtandfonline.comnih.gov The Niementowski reaction, which involves the condensation of anthranilic acids with amides, is a classic method for quinazolinone synthesis. arabjchem.orgijarsct.co.in

Modern approaches often involve the cyclization of anthranilic acid with other reagents under various conditions. For example, reaction with formamidine (B1211174) acetate can yield quinazolin-4-ones. arabjchem.org One-pot syntheses under ultrasonic irradiation from anthranilic acid, acetic anhydride, and primary amines have been reported to be highly efficient. nih.gov Another common strategy involves the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, which then reacts with an amine to form the quinazolinone. nih.govtandfonline.com Copper-catalyzed domino reactions of benzoic acid derivatives with carbodiimides have also been shown to produce quinazolinediones, with 5-bromo-2-iodobenzoic acid yielding the corresponding product in good yield.

The amino and carboxylic acid functionalities in this compound are perfectly positioned for cyclization reactions to form fused heterocyclic systems. Palladium-catalyzed cascade reactions initiated by C-H functionalization also offer routes to complex heterocyclic structures from similar building blocks. mdpi.com

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) is a key site for various chemical transformations, including the formation of esters and amides, reduction to alcohols or aldehydes, and decarboxylation.

The carboxylic acid moiety of this compound can be converted to its corresponding esters through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, milder conditions can be employed. For instance, N-bromosuccinimide (NBS) has been shown to catalyze the esterification of various aryl acids with alcohols, offering a metal-free and tolerant method. mdpi.comresearchgate.net A general procedure involves stirring the carboxylic acid with the alcohol and a catalytic amount of NBS at elevated temperatures. mdpi.com For example, the esterification of 2-iodobenzoic acid with methanol (B129727) using NBS as a catalyst proceeds at 70°C. mdpi.com Another method involves the reaction with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like acetone. msu.edu

A closely related compound, methyl 2-amino-5-bromobenzoate, can be iodinated to produce methyl 2-amino-5-bromo-3-iodobenzoate, demonstrating that the ester functionality is compatible with halogenation reactions. chemicalbook.com This suggests that esterification of this compound can likely be performed prior to other transformations.

Table 1: Representative Esterification Conditions for Substituted Benzoic Acids

| Carboxylic Acid | Reagents | Conditions | Product | Reference |

| 2-Iodobenzoic Acid | Methanol, NBS (cat.) | 70°C, 20 h | Methyl 2-iodobenzoate | mdpi.com |

| 3-Fluorobenzoic Acid | Methanol, NBS (cat.) | 70°C, 20 h | Methyl 3-fluorobenzoate | mdpi.com |

| 4-Nitrobenzoic Acid | Methanol, NBS (cat.) | 70°C, 20 h | Methyl 4-nitrobenzoate | mdpi.com |

| 5-Bromo-2-iodobenzoic acid | Methyl iodide, K₂CO₃ | Acetone, 40°C, 5 h | Methyl 5-bromo-2-iodobenzoate | msu.edu |

This table presents data for structurally related compounds to illustrate common esterification methods.

The carboxylic acid group can be readily converted into an amide via coupling with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), can be used to facilitate the formation of the amide bond. nih.govnih.gov For some sterically hindered or weakly nucleophilic anilines, the formation of a more reactive intermediate, such as an acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, may be necessary before the addition of the amine. nih.gov The synthesis of various benzamides from substituted aminobenzoic acids is a widely used strategy in medicinal chemistry. google.com For instance, 2-amino-5-bromo-N,3-dimethylbenzamide is a key intermediate prepared from its corresponding acid. google.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (optional) | Typical Application |

| N,N'-Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | Peptide synthesis, general amide formation |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 1-Hydroxybenzotriazole (HOBt) | Aqueous and organic media amide synthesis |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Coupling of sterically hindered amino acids | |

| Thionyl Chloride (SOCl₂) | None | Conversion of carboxylic acid to acid chloride |

The carboxylic acid group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.comambeed.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). youtube.com This method is robust and generally high-yielding but can also reduce other functional groups. However, LiAlH₄ is known to be compatible with aryl halides. smolecule.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also widely used for the selective reduction of carboxylic acids in the presence of other functionalities like esters and nitro groups. nih.gov This reagent offers a milder alternative to LiAlH₄. nih.govlibretexts.org

Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. This conversion often requires partial reduction of a carboxylic acid derivative. One common strategy involves first converting the carboxylic acid to an ester or an amide and then using a less reactive hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. thieme-connect.de

Table 3: Reagents for the Reduction of Carboxylic Acids

| Reagent | Product | Typical Conditions | Notes | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF, reflux | Strong, unselective reducing agent | masterorganicchemistry.comyoutube.com |

| Borane-Tetrahydrofuran (BH₃-THF) | Primary Alcohol | THF, 0°C to reflux | More selective than LiAlH₄ | nih.govlibretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Toluene or Hexane, -78°C | Typically requires prior conversion to ester or other derivative | thieme-connect.de |

The removal of the carboxylic acid group via decarboxylation can be achieved under certain conditions, although it is often challenging for aromatic carboxylic acids unless activating groups are present. acs.org One major pathway is decarboxylative halogenation, where the carboxyl group is replaced by a halogen atom. This typically involves the reaction of a heavy metal salt (e.g., silver) of the carboxylic acid with a halogen, known as the Hunsdiecker reaction. acs.org Another approach involves photoinduced radical decarboxylation using copper catalysts, which has been applied to synthesize phenols from benzoic acids (decarboxylative hydroxylation). acs.org For certain aromatic acids, decarboxylation can be promoted by heating in the presence of a catalyst like copper bronze. researchgate.net The specific conditions required for the decarboxylation of this compound would depend on the desired outcome, whether it be simple removal of the -COOH group or its replacement with another functionality.

Synergistic Effects of Multiple Substituents on Reactivity

The chemical behavior of this compound is a complex result of the electronic and steric effects of its four substituents.

Amino Group (-NH₂): This is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution. msu.educsun.edu It donates electron density to the ring via a resonance effect, making the ring more nucleophilic.

Carboxylic Acid Group (-COOH): This is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects. csun.edu

The reactivity of the C-I and C-Br bonds differs significantly, which allows for selective transformations. The C-I bond is weaker than the C-Br bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution and more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). libretexts.orgnih.gov This reactivity trend (C-I > C-Br > C-Cl) is well-established and allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact under carefully controlled conditions. nih.gov

The positions of the substituents lead to a complex interplay of directing effects. The powerful ortho, para-directing amino group at C3 would activate the C2, C4, and C6 positions. The meta-directing carboxyl group at C1 would direct to C3 and C5. The halogens at C2 and C5 also exert their ortho, para-directing influence. This complex substitution pattern means that the outcome of reactions like further electrophilic substitution would be highly dependent on the specific reagents and reaction conditions, with steric hindrance also playing a crucial role. msu.edunih.gov

Derivative Synthesis and Functionalization

Halogen-Modified Derivatives

The presence of two distinct halogen atoms, bromine and iodine, on the aromatic ring offers unique opportunities for selective functionalization. The differing reactivity of the carbon-halogen bonds allows for stepwise modifications, providing a pathway to highly substituted aromatic compounds.

The selective exchange of one halogen atom in the presence of another is a powerful tool in synthetic chemistry. In dihalogenated compounds like 3-Amino-5-bromo-2-iodobenzoic acid, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in cross-coupling reactions is a key principle. This differential reactivity allows for selective substitution at the iodine position while leaving the bromine atom intact. For instance, palladium-catalyzed reactions such as the Sonogashira coupling can be performed to introduce new carbon-carbon bonds at the site of the iodine atom. arkat-usa.org

Research has shown that aryl iodides are generally more reactive than aryl bromides in such transformations. This principle is fundamental to the selective functionalization of molecules containing multiple different halogens. The ability to sequentially modify the molecule at different halogen sites opens up pathways for the creation of complex and diverse chemical structures. researchgate.net

The introduction of additional halogen atoms, such as fluorine, to the this compound scaffold can further enhance its utility as a synthetic intermediate. Fluorination of aromatic compounds can significantly alter their physical, chemical, and biological properties.

Methods for introducing fluorine into an aromatic ring include nucleophilic and electrophilic fluorination. While direct fluorination can be challenging, alternative methods like the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by treatment with fluoroboric acid, can be employed on related structures. The introduction of fluorine can create compounds with unique electronic properties and potential applications in materials science and medicinal chemistry. evitachem.com

Carboxylic Acid Derivatives

The carboxylic acid group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of esters, acid halides, anhydrides, and hydrazide-hydrazones.

Esterification of the carboxylic acid group is a common strategy to modify the solubility of benzoic acid derivatives. acs.org By reacting this compound with various alcohols under acidic conditions, a library of esters can be generated. This modification can be crucial for improving the compound's solubility in organic solvents, facilitating its use in a broader range of reaction conditions.

Table 1: Esterification of Halogenated Benzoic Acids

| Reactant 1 | Reactant 2 | Product |

| 2-iodobenzoic acid | Isobutylene/H₂SO₄ | tert-Butyl 2-iodobenzoate |

| 4-iodobenzoic acid | Isobutylene/H₂SO₄ | tert-Butyl 4-iodobenzoate |

| 3-iodobenzoic acid | Isobutylene/H₂SO₄ | tert-Butyl 3-iodobenzoate |

This table illustrates the general principle of esterification to modulate solubility, as specific examples for this compound are not detailed in the provided search results.

The carboxylic acid can be converted into more reactive derivatives such as acid halides and anhydrides. Treatment with reagents like thionyl chloride or oxalyl chloride can transform the carboxylic acid into the corresponding acid chloride. mdpi.com These highly reactive intermediates can then be used in a variety of acylation reactions to form amides, esters, and other carbonyl compounds. Acid anhydrides can also be synthesized and are useful acylating agents. mdpi.com

The carboxylic acid functionality can be converted to a hydrazide, which can then be condensed with aldehydes or ketones to form hydrazide-hydrazones. mdpi.com This class of compounds is known for a wide range of biological activities. healthinformaticsjournal.com A study on the related 5-bromo-2-iodobenzoic acid detailed the synthesis of fourteen novel hydrazide-hydrazones through a condensation reaction. nih.govresearchgate.net The chemical structures of these derivatives were confirmed using spectral data. nih.govresearchgate.net This synthetic pathway highlights the potential to generate a diverse library of compounds from the this compound scaffold. mdpi.com

Amine Derivatives

The nucleophilic amino group is a key site for introducing structural diversity. It readily participates in reactions to form a wide array of derivatives, including N-alkylated or N-acylated products and complex heterocyclic systems.

The amino group of halogenated aminobenzoic acids can be functionalized through standard N-alkylation and N-acylation reactions. While direct examples for this compound are not extensively documented, the reactivity of analogous compounds provides a clear precedent. For instance, in the synthesis of antitubercular agents, the amino group of a related 5-bromo-2-aminobenzoic acid derivative was acylated by reacting it with isopropoxycarbonyl 3,4-dichlorobenzoate (B1239242) in the presence of sodium carbonate. mdpi.com Similarly, alkylation of the amide nitrogen on a related scaffold has been achieved using iodomethane (B122720) and cesium carbonate, indicating the amino group's susceptibility to such modifications. mdpi.com

These transformations are crucial for modulating the electronic properties and steric environment of the molecule, which can influence its biological activity and further reactivity. Acylation, for example, is a key step in the synthesis of various biologically active compounds, including those with potential antitubercular properties. mdpi.com

Table 1: Representative Acylation of a Related Aminobenzoic Acid

| Starting Material | Reagent | Base | Product | Yield | Reference |

|---|

The amino and carboxylic acid functionalities of the parent scaffold can be utilized to construct fused heterocyclic rings. Although direct synthesis of a 1,2,4-oxadiazole (B8745197) from this compound is not explicitly detailed, established synthetic routes for 1,2,4-oxadiazoles suggest plausible pathways. One common method involves the reaction of an acid hydrazide with a cyanogen (B1215507) halide like cyanogen bromide. google.com To apply this to the target compound, the carboxylic acid would first need to be converted to the corresponding acid hydrazide.

Another route involves the coupling of a benzoic acid derivative with a hydroxybenzamidine, followed by cyclization to form the oxadiazole ring. mdpi.com For example, a 4-bromo-2-methoxycarbonyl-benzoic acid was converted to its acid chloride and then coupled with 3,4-dichloro-N′-hydroxy-benzamidine to form a 1,2,4-oxadiazole analog. mdpi.com This demonstrates how the carboxyl group of the this compound scaffold could be leveraged to build such heterocyclic systems. These heterocycles are of significant interest due to their presence in various pharmacologically active compounds. nih.gov

This compound serves as a precursor for more complex aminobenzoic acid analogues. A prominent example is the synthesis of quinazolinones, which are important scaffolds in medicinal chemistry. arabjchem.org The general synthesis involves a copper-catalyzed cascade reaction between a 2-halobenzoic acid and an amidine. beilstein-journals.org In this context, the iodine atom of this compound would be the primary site of reaction. Studies on related 2-iodobenzoic acid derivatives show that they react with amidine hydrochlorides in the presence of a copper catalyst and a base to yield quinazolinones in high yields (90-96%). beilstein-journals.org The amino and bromo substituents would remain on the quinazolinone core, providing further points for diversification.

Furthermore, derivatives of 2-aminobenzoic acid are used to create antitubercular agents. For instance, 2-amino-5-iodobenzoic acid was coupled with 3,4-dichlorobenzenesulfonyl chloride to synthesize a potent inhibitor. mdpi.com This highlights the utility of the aminobenzoic acid framework in constructing complex and biologically relevant molecules.

Multi-functionalized Analogs

The presence of three distinct reactive sites—the amino group and two different halogens—makes this compound an excellent platform for creating multi-functionalized analogs through selective and sequential reactions. The difference in reactivity between the carbon-iodine and carbon-bromine bonds is key to this strategy.

The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, than the C-Br bond. researchgate.net This chemoselectivity allows for the selective functionalization of the 2-position. For example, a synthetic strategy for 6-bromo-2-arylindoles involved the chemoselective Sonogashira coupling of an arylacetylene at the C-I bond of a benzyl (B1604629) (5-bromo-2-iodophenyl)carbamate intermediate. researchgate.net The bromine atom at the 5-position remained intact, available for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity.

Following an initial reaction at the iodine, the bromine atom can be engaged in a second coupling reaction. The amino group can also be independently modified, for example, by acylation or by its incorporation into a heterocyclic ring system, as seen in the synthesis of quinazolinones. arabjchem.orgbeilstein-journals.org This orthogonal reactivity allows for the controlled, regioselective introduction of multiple different substituents onto the aromatic core, leading to a wide range of highly decorated and complex molecular structures.

Table 2: Hierarchy of Reactivity for Cross-Coupling Reactions

| Bond | Catalyst System | Reaction Type | Relative Reactivity | Reference |

|---|---|---|---|---|

| C-I | Palladium/Copper | Sonogashira Coupling | High | researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise determination of molecular structure and connectivity.

The proton NMR (¹H NMR) spectrum of 3-Amino-5-bromo-2-iodobenzoic acid is expected to provide key information regarding the substitution pattern on the aromatic ring. The spectrum would feature distinct signals for the two aromatic protons, the protons of the amino group, and the acidic proton of the carboxyl group.

The two aromatic protons (H-4 and H-6) are not chemically equivalent and would therefore appear as distinct signals, likely as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The electron-withdrawing iodine, bromine, and carboxylic acid groups would deshield the nearby protons, shifting their signals downfield, while the electron-donating amino group would cause an upfield shift.

The amino group (–NH₂) protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Similarly, the carboxylic acid (–COOH) proton is expected to be a broad singlet at a significantly downfield position, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-4 | 7.5 - 8.0 | Doublet (d) | Influenced by adjacent iodine and bromine atoms. |

| H-6 | 7.0 - 7.5 | Doublet (d) | Influenced by the adjacent amino group. |

| -NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | Chemical shift is variable. |

| -COOH | > 10 | Broad Singlet (br s) | Typically appears at a very downfield chemical shift. |

Note: The predicted values are based on the analysis of structurally similar compounds, such as 2-amino-5-iodobenzoic acid and other halogenated benzoic acids. mdpi.comreading.ac.uk

The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the one carbon of the carboxyl group.

The chemical shifts of the carbon atoms are highly dependent on their electronic environment. The carbon atom of the carboxyl group (C=O) is typically found in the most downfield region of the spectrum (around 165-175 ppm). The aromatic carbons directly attached to the electronegative halogens (C-2 and C-5) will also be significantly deshielded. The carbon attached to the iodine (C-2) is expected to be at a relatively upfield position compared to what might be expected based on electronegativity alone, a phenomenon known as the "heavy atom effect." The carbon attached to the amino group (C-3) will be shielded relative to the others. For derivatives of similar compounds, the aromatic carbons typically appear in the range of 114 ppm to 168 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | 165 - 175 | Carboxylic acid carbon. |

| C-1 | 130 - 135 | Carbon bearing the carboxylic acid group. |

| C-2 | 90 - 100 | Carbon bearing the iodine atom (heavy atom effect). |

| C-3 | 145 - 150 | Carbon bearing the amino group. |

| C-4 | 125 - 130 | Aromatic CH. |

| C-5 | 110 - 115 | Carbon bearing the bromine atom. |

| C-6 | 115 - 120 | Aromatic CH. |

Note: The predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts can vary based on the solvent and experimental conditions. mdpi.com

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For the target molecule, a cross-peak between the signals of H-4 and H-6 would confirm their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of H-4 and H-6 to their corresponding ¹³C signals in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). For instance, the carboxylic acid proton could show a correlation to C-1 and C-2, while the aromatic protons would show correlations to several other carbons in the ring, helping to piece together the full substitution pattern. The use of these 2D NMR techniques is crucial for the structural determination of complex substituted aromatic compounds. mdpi.comnih.govscience.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is broadened by hydrogen bonding. The N-H stretching vibrations of the primary amine would likely appear as two sharp to medium bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the carboxylic acid group would give rise to a strong, sharp absorption band around 1700 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

| C-I Stretch | 480 - 550 | Medium to Strong |

Note: The predicted values are based on characteristic infrared absorption frequencies for functional groups found in similar molecules. semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the carbon-halogen bonds.

The symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum, would be expected to produce strong signals in the Raman spectrum. The C-I and C-Br stretching vibrations would also be observable. The study of related halogenated benzoic acids, such as 2,3,5-tri-iodobenzoic acid, has demonstrated the utility of Raman spectroscopy in assigning these low-frequency vibrations. core.ac.uk

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-H Bending (in-plane) | 1000 - 1300 | Medium to Weak |

| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |

| C-I Stretch | 150 - 250 | Strong |

| C-Br Stretch | 200 - 300 | Strong |

Note: The predicted values are based on the analysis of structurally similar compounds. Raman intensities are dependent on the change in polarizability of the bond during vibration.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, this analysis would provide crucial confirmation of its identity.

In a standard mass spectrometry experiment, the molecule would be ionized, often by adding a proton to form the molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would be employed to determine the mass of this ion with very high precision. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass.

Expected Findings: The molecular formula for this compound is C₇H₅BrINO₂. The presence of bromine and iodine, both of which have characteristic isotopic patterns, would be a key feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). This would result in a distinctive "M" and "M+2" peak pattern for the molecular ion, separated by two mass units, with nearly equal intensity.

Illustrative Data Table (Theoretical): This table represents the calculated isotopic masses for the protonated molecular ion [C₇H₅BrINO₂ + H]⁺. Actual HRMS measurements would aim to match these values to within a very small margin of error (typically < 5 ppm).

| Ion Formula | Isotope Combination | Calculated m/z (Da) | Relative Abundance (%) |

| [C₇H₆⁷⁹BrINO₂]⁺ | Most abundant isotopes | 341.8626 | 100.0 |

| [C₇H₆⁸¹BrINO₂]⁺ | Containing ⁸¹Br | 343.8606 | 97.3 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its structure.

The analysis would reveal key structural parameters, including:

Bond Lengths and Angles: Confirming the connectivity of the atoms and the geometry of the benzene ring, carboxylic acid, and amino groups.

Torsion Angles: Defining the orientation of the substituents relative to the benzene ring.

Intermolecular Interactions: Identifying hydrogen bonds (e.g., between the carboxylic acid and amino groups of adjacent molecules) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

As no experimental crystal structure for this compound is available, it is not possible to provide a data table of its crystallographic parameters. However, analysis of related structures, such as substituted aminobenzoic acids, confirms that such compounds often form extensive hydrogen-bonding networks in the solid state. researchgate.net

Chromatographic Purity and Separation Techniques (e.g., HPLC, RP-HPTLC)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

For this compound, a Reversed-Phase HPLC (RP-HPLC) method would typically be developed. In this technique, the compound is dissolved in a suitable solvent and passed through a column containing a nonpolar stationary phase. A polar mobile phase is used to elute the compound, with more nonpolar compounds generally being retained longer on the column.

Typical HPLC Method Parameters (Hypothetical): A purity analysis by HPLC would involve a setup similar to the one described in the table below. The retention time is a characteristic property of the compound under specific conditions. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Value |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724) and Water (with an acid modifier like formic acid) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) is another technique that could be employed for purity assessment, offering a high-throughput alternative to HPLC.

While specific HPLC or RP-HPTLC data for this compound is not published, methods for similar compounds like procaine (B135) and p-aminobenzoic acid are well-established, demonstrating the utility of these techniques for separating and quantifying substituted benzoic acids. nih.gov

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 3-Amino-5-bromo-2-iodobenzoic acid and its analogs, QSAR studies can provide valuable insights into the molecular properties that govern their activity, guiding the design of new derivatives with potentially enhanced or modified functions. These models are built by correlating calculated molecular descriptors with experimentally determined activities.